[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid
Overview
Description
Scientific Research Applications
Chemical Structure and Properties
This compound falls within a category of chemicals that may be studied for their unique structural properties and potential applications in various fields such as material science, pharmaceuticals, and chemical synthesis. The presence of the 1,2,4-oxadiazole ring, for instance, is notable for its application in drug development due to its bioisosteric properties and ability to engage in hydrogen bonding, potentially affecting the biological activity of molecules (Lisheng Cai et al., 2008).
Potential Therapeutic Applications
While specific studies on were not identified, compounds with similar structures have been explored for therapeutic uses. For example, heterocyclic compounds, like those containing oxadiazole rings, have been examined for their potential in treating various diseases due to their diverse pharmacological activities (T. Saito et al., 1997).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, research might focus on the detection, behavior, and breakdown of complex molecules in various environments. Though specific data on is not available, similar compounds are often subjects of study for their environmental impact and methods for their detection and quantification in biological and environmental samples (W. Stillwell et al., 1999).
Metabolism and Bioavailability Studies
Research into the metabolism and bioavailability of chemicals similar to can provide insights into how such compounds are processed by living organisms. Studies often investigate how these chemicals are absorbed, metabolized, and excreted, as well as their potential effects on the body at the cellular level (B. Karanam et al., 2007).
Future Directions
properties
IUPAC Name |
2-[[5-(dimethylcarbamoyl)-1,2,4-oxadiazol-3-yl]methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4S/c1-11(2)8(14)7-9-5(10-15-7)3-16-4-6(12)13/h3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMCCEJYKZWARA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=NO1)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[({5-[(Dimethylamino)carbonyl]-1,2,4-oxadiazol-3-yl}methyl)thio]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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